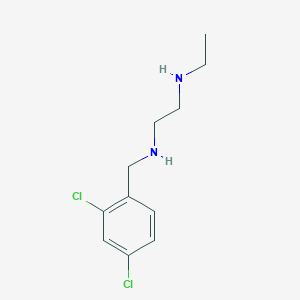![molecular formula C46H30N4 B8485823 9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole](/img/structure/B8485823.png)
9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole
Descripción general
Descripción
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine is an organic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes two carbazole units connected to a bipyridine core The phenyl groups attached to the carbazole units further enhance its chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9-phenyl-9H-carbazole: This can be achieved through the reaction of carbazole with phenylboronic acid in the presence of a palladium catalyst.
Formation of 6,6’-dibromo-3,3’-bipyridine: This intermediate can be synthesized by bromination of 3,3’-bipyridine.
Coupling Reaction: The final step involves the coupling of 9-phenyl-9H-carbazole with 6,6’-dibromo-3,3’-bipyridine using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbazole and bipyridine derivatives.
Aplicaciones Científicas De Investigación
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s unique electronic properties allow it to efficiently transport charge and emit light. In biological systems, it may interact with cellular components to produce fluorescence, aiding in imaging and diagnostic applications.
Comparación Con Compuestos Similares
Similar Compounds
9-phenyl-9H-carbazole: A simpler derivative with similar electronic properties.
3,3’-bipyridine: The core structure of the compound, used in various coordination complexes.
6,6’-dibromo-3,3’-bipyridine: An intermediate in the synthesis of the target compound.
Uniqueness
6,6’-bis(9-phenyl-9H-carbazol-3-yl)-3,3’-bipyridine stands out due to its combination of carbazole and bipyridine units, which impart unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.
Propiedades
Fórmula molecular |
C46H30N4 |
|---|---|
Peso molecular |
638.8 g/mol |
Nombre IUPAC |
9-phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole |
InChI |
InChI=1S/C46H30N4/c1-3-11-35(12-4-1)49-43-17-9-7-15-37(43)39-27-31(21-25-45(39)49)41-23-19-33(29-47-41)34-20-24-42(48-30-34)32-22-26-46-40(28-32)38-16-8-10-18-44(38)50(46)36-13-5-2-6-14-36/h1-30H |
Clave InChI |
DFXUXXRFKMRLRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Prop-2-en-1-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8485762.png)


![3-[(4-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B8485785.png)
![(1R)-2'-(Diphenylphosphino)-N-ethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B8485789.png)

![1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B8485799.png)

![N-[4-(2-Bromoethyl)-2,5-dimethylphenyl]acetamide](/img/structure/B8485810.png)
![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(2-methylpropyl)amino]-](/img/structure/B8485832.png)

